PSS-Allyl-Heptacyclopentyl substituted
Overview
Description
PSS-Allyl-Heptacyclopentyl substituted, also known as 1-Allyl-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, is a polyhedral oligomeric silsesquioxane (POSS) monomer. This compound is notable for its unique structure, which consists of a silicon-oxygen framework with organic substituents. It is used as a model for silica surfaces and in the formation of novel polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSS-Allyl-Heptacyclopentyl substituted involves the reaction of heptacyclopentyl-substituted silsesquioxane with allyl chloride under specific conditions. The reaction typically requires a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
PSS-Allyl-Heptacyclopentyl substituted undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Allyl-substituted derivatives, such as allyl amines or allyl halides.
Scientific Research Applications
PSS-Allyl-Heptacyclopentyl substituted has a wide range of applications in scientific research:
Chemistry: Used as a model for studying silica surfaces and in the synthesis of novel polymeric materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and stability.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of PSS-Allyl-Heptacyclopentyl substituted involves its interaction with molecular targets through its silicon-oxygen framework and organic substituents. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved include coordination with metal ions and hydrogen bonding with organic molecules .
Comparison with Similar Compounds
Similar Compounds
- PSS-Octamethyl substituted
- PSS-Octavinyl substituted
- PSS- (3-Mercapto)propyl-Heptaisobutyl substituted
- PSS- [3- (2-Aminoethyl)amino]propyl-Heptaisobutyl substituted
Uniqueness
PSS-Allyl-Heptacyclopentyl substituted is unique due to its heptacyclopentyl substitution, which imparts distinct physical and chemical properties compared to other POSS compounds. This unique structure enhances its stability and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1,3,5,7,9,11,13-heptacyclopentyl-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O12Si8/c1-2-31-51-39-52(32-17-3-4-18-32)42-55(35-23-9-10-24-35)44-53(40-51,33-19-5-6-20-33)46-57(37-27-13-14-28-37)47-54(41-51,34-21-7-8-22-34)45-56(43-52,36-25-11-12-26-36)49-58(48-55,50-57)38-29-15-16-30-38/h2,32-38H,1,3-31H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWQPIMCUOEXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O12Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402493 | |
Record name | PSS-Allyl-Heptacyclopentyl substituted | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205131-81-3 | |
Record name | PSS-Allyl-Heptacyclopentyl substituted | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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